molecular formula C17H19NO B2493853 [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine CAS No. 1185096-01-8

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine

Cat. No.: B2493853
CAS No.: 1185096-01-8
M. Wt: 253.345
InChI Key: PHMXXDAABPMNEQ-UHFFFAOYSA-N
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Description

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine: is a chemical compound known for its unique structure and potential applications in various fields. It consists of a phenylmethanamine group attached to a tetrahydronaphthalen-2-yloxy moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 5,6,7,8-tetrahydronaphthalene-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by the reduction of the resulting intermediate with a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as chromatography can further improve the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]ethanamine
  • [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]propanamine
  • [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]butanamine

Uniqueness

Compared to similar compounds, [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine stands out due to its specific structural features and reactivity. Its unique combination of the tetrahydronaphthalen-2-yloxy and phenylmethanamine groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h5-11H,1-4,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXXDAABPMNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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